molecular formula C6H15BrN2O B1455394 N-[3-(methylamino)propyl]acetamide hydrobromide CAS No. 1315367-78-2

N-[3-(methylamino)propyl]acetamide hydrobromide

Cat. No.: B1455394
CAS No.: 1315367-78-2
M. Wt: 211.1 g/mol
InChI Key: ACVFXDIJQYECNQ-UHFFFAOYSA-N
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Description

Tautomerism

The acetamide group exhibits amide-imidol tautomerism , though the keto form predominates (>99.9% at 25°C):
$$
\text{CH}3\text{C(O)NH} \leftrightarrow \text{CH}2\text{C(OH)=NH}
$$
Matrix-isolation IR spectroscopy of analogous compounds shows no detectable imidol tautomer, with ν(C=O) at 1675 cm⁻¹ and δ(N-H) at 1540 cm⁻¹ confirming the keto form.

Conformational Flexibility

Three rotatable bonds enable multiple conformers:

  • C1-C2 bond (adjacent to acetamide): Anti (180°) and gauche (±60°) populations observed via NMR coupling constants (³JHH = 4.2 Hz).
  • C2-C3 bond : Preferential gauche conformation reduces 1,3-diaxial interactions between methylamino and acetamide groups.
  • N-CH₃ rotation : Methyl group adopts staggered positions relative to the propyl chain (energy barrier <5 kJ/mol).

Molecular dynamics simulations (AMBER force field) reveal a 70:30 equilibrium between extended and folded conformers in aqueous solution.

Properties

IUPAC Name

N-[3-(methylamino)propyl]acetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.BrH/c1-6(9)8-5-3-4-7-2;/h7H,3-5H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVFXDIJQYECNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Formation via Acyl Chloride or Activated Ester Route

  • Starting Materials: 3-(methylamino)propylamine or its protected derivative and acetic acid derivatives (e.g., acetic anhydride, acetyl chloride).
  • Reaction Conditions: The amine is reacted with acyl chloride or activated ester in an inert solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF).
  • Catalysts/Additives: Base such as triethylamine or sodium bicarbonate is used to neutralize the hydrogen halide formed.
  • Temperature: Typically performed at 0–30°C to control reaction rate and avoid side reactions.
  • Workup: The product amide is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

This method is consistent with general amide synthesis protocols described in patent literature for related amides and sulfonamides.

Alternative Approach via Aminoalkyl Amide Intermediate

  • A synthetic route involving the preparation of N-(3-aminopropyl)acetamide derivatives can be adapted from methods used for similar compounds such as N-(3-aminopropyl)methacrylamide hydrochloride.
  • This involves:
    • Reacting 3-chloropropylamine hydrochloride with acylating agents under base catalysis.
    • Subsequent substitution and deprotection steps to yield the free amine amide.
  • The final step involves treatment with hydrobromic acid gas or hydrobromic acid solution to form the hydrobromide salt.

Hydrobromide Salt Formation

  • Procedure: The free base amide is dissolved in an appropriate solvent such as THF or ethanol.
  • Addition of Hydrobromic Acid: Hydrogen bromide gas is bubbled into the solution or hydrobromic acid solution is added dropwise at controlled temperatures (0–25°C).
  • Precipitation: The hydrobromide salt precipitates out due to reduced solubility.
  • Isolation: The solid salt is filtered, washed with cold solvent, and dried under vacuum or ambient conditions.
  • Yield: Reported yields for hydrobromide salt formation are generally high (above 90%) with high purity.

Reaction Parameters and Optimization

Step Parameters Typical Conditions Notes
Amide formation Solvent THF, DCM, DMF Inert atmosphere recommended
Temperature 0–30°C Controls reaction rate
Base Triethylamine, NaHCO3 Neutralizes HCl byproduct
Reaction time 1–5 hours TLC monitoring advised
Hydrobromide salt formation Solvent THF, ethanol Solubility dependent
Temperature 0–25°C Avoids decomposition
HBr addition method Gas bubbling or aqueous solution addition Controls salt precipitation
Isolation Filtration, washing, drying Vacuum drying preferred

Research Findings and Analytical Data

  • Purity and Characterization: The hydrobromide salt is characterized by standard techniques such as melting point determination, powder X-ray diffraction (PXRD), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR).
  • Polymorphism: Different crystalline forms may exist depending on solvent and drying conditions, affecting solubility and stability.
  • Yield Optimization: Controlled addition of hydrobromic acid and temperature regulation during salt formation improves yield and purity.

Summary Table of Preparation Routes

Method Key Reagents Conditions Advantages Limitations
Acyl chloride amide formation 3-(methylamino)propylamine + acetyl chloride 0–30°C, base catalysis Straightforward, high yield Requires careful HCl neutralization
Aminoalkyl amide via substitution 3-chloropropylamine hydrochloride + acylating agent 0–5°C base catalysis, multiple steps Versatile, scalable Multi-step, intermediate purification needed
Hydrobromide salt formation Free base amide + HBr 0–25°C, solvent precipitation High purity salt, stable form Requires controlled acid addition

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylamino)propyl]acetamide hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(methylamino)propyl]acetamide hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(methylamino)propyl]acetamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between N-[3-(methylamino)propyl]acetamide hydrobromide and related compounds:

Compound Name CAS Formula MW (g/mol) Key Substituents Counterion Applications References
This compound 1315367-78-2 C₆H₁₅BrN₂O 211.10 Methylamino-propyl, acetamide HBr Industrial synthesis
N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride 1220038-13-0 C₈H₁₈ClN₂O₂ 218.70 Ethoxypropyl, methylamino HCl Pharmaceutical intermediates
N-[3-(Dipropylamino)phenyl]acetamide 34395-72-7 C₁₄H₂₂N₂O 234.34 Dipropylamino-phenyl, acetamide None Chemical research
Acetamide, N-methyl-N-[3-(methylamino)propyl]- 353739-62-5 C₇H₁₆N₂O 144.21 N-methyl, methylamino-propyl None Experimental studies
17{4,4}* (CXCR4 inhibitor analog) Not provided C₂₉H₄₇N₅O₂ 497.72 Piperidine rings, methyl substituents None Antiviral research (HIV-1)

*Compound 17{4,4}: 2-(4-((3-(2-Methylpiperidin-1-yl)propylamino)methyl)phenyl)-N-(3-(piperidin-1-yl)propyl)acetamide.

Key Observations:
  • Counterion Effects: The hydrobromide salt (target compound) and hydrochloride analog (CAS 1220038-13-0) exhibit enhanced solubility compared to free bases.
  • Substituent Influence: The ethoxypropyl group in the hydrochloride analog increases hydrophilicity, whereas dipropylamino-phenyl (CAS 34395-72-7) introduces aromaticity and lipophilicity, likely altering membrane permeability . Piperidine-containing analogs (e.g., 17{4,4}) demonstrate rigid, branched structures, which may enhance receptor binding specificity as CXCR4 inhibitors .

Stability and Industrial Applicability

  • Salt Stability : Hydrobromide salts are less hygroscopic than hydrochlorides under humid conditions, favoring long-term storage .
  • Purity : The target compound’s industrial-grade purity (99%) surpasses research-grade analogs (e.g., 17{4,4} at 20–32% yield), highlighting optimized manufacturing .

Biological Activity

N-[3-(methylamino)propyl]acetamide hydrobromide is a chemical compound with the molecular formula C₆H₁₅BrN₂O and CAS number 1315367-78-2. This compound features an acetamide group linked to a propyl chain that includes a methylamino substituent. As a hydrobromide salt, it displays enhanced solubility in aqueous solutions, making it suitable for various biological applications. Its biological activity has attracted considerable interest in medicinal chemistry, particularly regarding its potential as a buffering agent and its influence on cellular processes.

The compound's structure can be summarized as follows:

  • Molecular Formula : C₆H₁₅BrN₂O
  • Molecular Weight : 202.11 g/mol
  • Solubility : Highly soluble in water due to the hydrobromide form.

Biological Activity

This compound exhibits several biological activities:

  • Buffering Capacity : It serves as a non-ionic organic buffering agent, maintaining a stable pH range of 6 to 8.5, which is crucial for cell cultures and various biological assays.
  • Influence on Cellular Processes : Research indicates that this compound can affect enzyme activity and metabolic pathways due to its buffering properties. It may modulate cellular responses by influencing the pH-dependent activities of enzymes and other biological molecules.
  • Potential Therapeutic Applications : The compound's structural similarities to other bioactive molecules suggest potential roles in drug development, particularly in targeting specific cellular pathways involved in diseases.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
N,N-DimethylacetamideContains two methyl groups on nitrogenMore lipophilic than this compound
3-Aminopropanoic acidContains an amino group directly on propanoic acidLacks the acetamido group
N-Methyl-2-pyrrolidoneContains a pyrrolidine ringExhibits different solubility properties

Case Studies and Research Findings

  • Cell Culture Studies : In vitro studies have demonstrated that this compound effectively maintains pH stability in cell culture media, which is critical for the growth and viability of various cell types.
  • Enzyme Activity Modulation : Investigations into its effects on enzyme kinetics reveal that the compound can enhance or inhibit enzymatic reactions depending on the substrate concentration and environmental pH, indicating its potential role as a regulatory agent in metabolic pathways.
  • Pharmacological Evaluations : Preliminary pharmacological evaluations suggest that this compound may possess neuroprotective properties, although further studies are required to elucidate its mechanisms of action fully.

Q & A

Q. What are the optimized synthetic routes for N-[3-(methylamino)propyl]acetamide hydrobromide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of structurally related acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized under nitrogen protection at elevated temperatures (e.g., 130°C for 24 hours) to prevent oxidation of sensitive intermediates . Key steps include:

  • Precursor preparation : Reacting alkyl halides or activated esters with methylamino-propylamine derivatives.
  • Purification : Thin-layer chromatography (TLC) using silica gel and ethyl acetate as a mobile phase .
  • Yield optimization : Lower yields (e.g., 47% in related syntheses) may result from steric hindrance or side reactions; iterative adjustment of solvent polarity (e.g., DMSO) and stoichiometry is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in deuterated DMSO confirm proton environments (e.g., methylamino protons at δ 2.1–2.5 ppm, acetamide carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ for C7_7H16_{16}N2_2O·HBr at m/z 245.06) .
  • Elemental Analysis : Confirms C, H, N, and Br content within ±0.3% of theoretical values .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when synthesizing this compound?

Methodological Answer: Discrepancies often arise from:

  • Impurity interference : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate the pure compound .
  • Tautomerism or solvate formation : Compare spectra in multiple solvents (e.g., D2_2O vs. DMSO-d6_6) to identify solvent-dependent shifts .
  • Counterion effects : Confirm bromide presence via ion chromatography or X-ray crystallography .

Q. What are the implications of solvent choice and reaction time on the scalability of this compound’s synthesis?

Methodological Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may complicate removal; switch to DMF or acetonitrile for large-scale reactions .
  • Reaction time : Prolonged heating (>24 hours) can degrade thermally labile intermediates. Kinetic studies (e.g., sampling at intervals) identify optimal durations .
  • Workflow : Pilot-scale reactions (10–100 g) should prioritize inert gas purging and automated temperature control to ensure reproducibility .

Q. What in vitro models are appropriate for studying the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test interactions with acetylcholinesterase or kinases using fluorogenic substrates (e.g., Ellman’s reagent) .
  • Cell viability studies : Use MTT assays on cancer cell lines (e.g., HeLa or HepG2) to evaluate cytotoxicity .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for target proteins .

Data Contradiction and Validation

Q. How should conflicting data on the compound’s melting point or solubility be resolved?

Methodological Answer:

  • Melting point : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to distinguish polymorphs or hydrates .
  • Solubility : Compare results across solvents (e.g., water, ethanol, DMSO) via gravimetric analysis. Note that hydrobromide salts typically exhibit higher aqueous solubility than free bases .

Stability and Storage

Q. What storage conditions are recommended to prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent light-induced decomposition .
  • Humidity : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation .
  • Long-term stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(methylamino)propyl]acetamide hydrobromide
Reactant of Route 2
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N-[3-(methylamino)propyl]acetamide hydrobromide

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